![molecular formula C17H16ClF3O8S B562535 2-{2-Chloro-4-mesyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}-4,6-dihydroxycyclohexane-1,3-dione CAS No. 912654-91-2](/img/structure/B562535.png)
2-{2-Chloro-4-mesyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}-4,6-dihydroxycyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
NMR and DFT Calculations on NTBC and its Metabolites : A study on 2-[2-Nitro-4-(trifluoromethyl)benzoyl]cyclohexane-1,3-dione (NTBC), a related compound, used NMR spectroscopy and DFT calculations to investigate its structure, revealing details relevant to its application in medicine for tyrosinemia type I (Gryff-Keller, Szczeciński, & Kraska-Dziadecka, 2011).
Reactions of 5,5-Dimethyl-2-Formylcyclohexane-1,3-Dione with Diaminobenzenes : This study explored the reactions of similar cyclohexane-1,3-diones with diaminobenzenes, leading to various products useful in chemical synthesis (Gurkovskii, Tonkikh, Petrova, & Strakov, 1999).
Carbonyl-18O in Acyloxycarbene to 1,2-Dione Rearrangement : Investigating the rearrangement of acyloxycarbene to 1,2-dione, this research offers insights into the behavior of carbonyl groups in similar diones (Brown, Browne, & Eastwood, 1983).
Structure-Activity Relationships of Triketone Herbicides : A study on 2-benzoylcyclohexane-1,3-diones, related to the chemical , analyzed their use as herbicides, focusing on their inhibitory action on the enzyme p-hydroxyphenylpyruvate dioxygenase (Lee et al., 1998).
Reactions of 2-Diaminomethylidenecyclohexane-1,3-Diones with Diethyl Malonate : This research provides insights into the reactions of similar diones with diethyl malonate, which could be relevant for synthesizing complex organic molecules (Voronkova, Komkov, Shashkov, & Dorokhov, 2011).
Synthesis and Properties of Fluorinated 2-Benzoylcyclohexane-1,3-Diones : This study investigated the synthesis and properties of fluorinated diones, which could shed light on the properties of related fluorinated compounds (Khlebnikova et al., 2007).
Fate of Soil-Applied Herbicides : Research into the dissipation kinetics of soil-applied herbicides, including a compound structurally similar to the chemical , provides insights into environmental interactions (Baer & Calvet, 1999).
Wirkmechanismus
Target of Action
The primary target of this compound is the enzyme hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is involved in the tyrosine catabolism pathway, which is crucial for the biosynthesis of plastoquinones and tocopherols, compounds that are essential for the photosynthetic apparatus in plants .
Mode of Action
The compound acts as an HPPD inhibitor . By binding to the HPPD enzyme, it prevents the conversion of hydroxyphenylpyruvate (HPPA) to homogentisate (HGA). This inhibition disrupts the tyrosine catabolism pathway, leading to a deficiency in plastoquinones and tocopherols .
Biochemical Pathways
The affected pathway is the tyrosine catabolism pathway . The disruption of this pathway leads to a deficiency in plastoquinones and tocopherols. Plastoquinones are involved in the electron transport chain of photosynthesis, and tocopherols protect chloroplast membranes from oxidative damage. Therefore, the inhibition of HPPD leads to the whitening and death of weeds due to the disruption of photosynthesis .
Result of Action
The result of the compound’s action is the whitening and death of weeds . This is due to the disruption of photosynthesis caused by the deficiency in plastoquinones and tocopherols, which are essential for the photosynthetic apparatus in plants .
Eigenschaften
IUPAC Name |
2-[2-chloro-4-methylsulfonyl-3-(2,2,2-trifluoroethoxymethyl)benzoyl]-4,6-dihydroxycyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3O8S/c1-30(27,28)11-3-2-7(13(18)8(11)5-29-6-17(19,20)21)14(24)12-15(25)9(22)4-10(23)16(12)26/h2-3,9-10,12,22-23H,4-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPIRVWYAUCFAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=C(C=C1)C(=O)C2C(=O)C(CC(C2=O)O)O)Cl)COCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746821 |
Source


|
| Record name | Tembotrione metabolite AE 1417268 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912654-91-2 |
Source


|
| Record name | Tembotrione metabolite AE 1417268 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Chloro-4-mesyl-3-((2,2,2-trifluoroethoxy)methyl)benzoyl)-4,6-dihydroxycyclohexane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

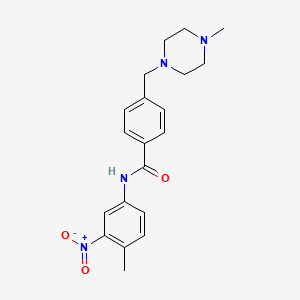
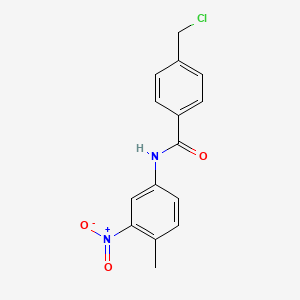
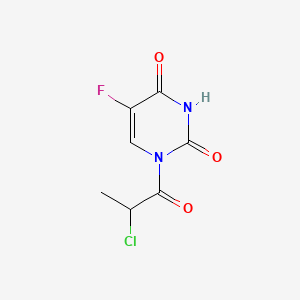
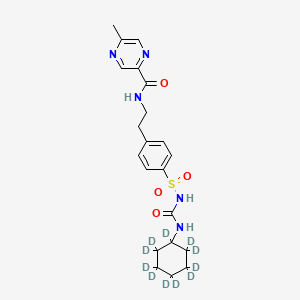
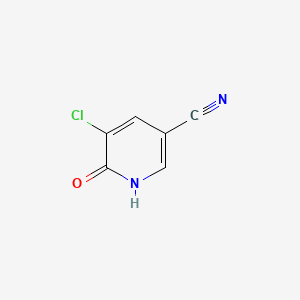
![3-(2-Chloroethyl-d4)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B562464.png)
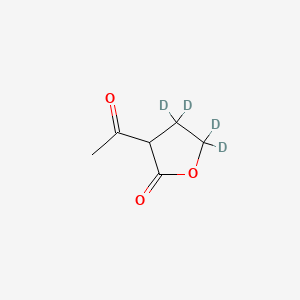

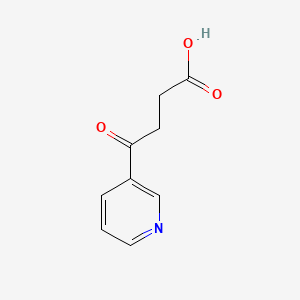
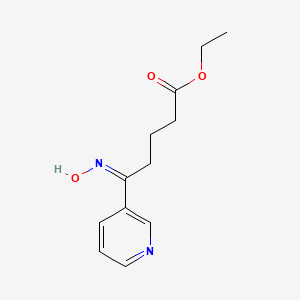

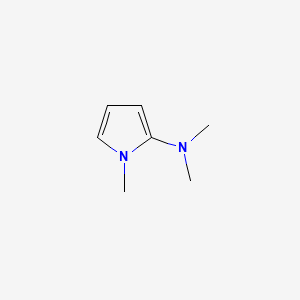
![lithium;sodium;5-[(4-hydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-hydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B562475.png)
